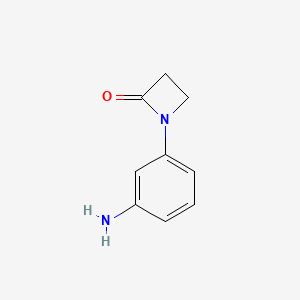

1-(3-Aminophenyl)azetidin-2-one

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

1-(3-Aminophenyl)azetidin-2-one derivatives have demonstrated significant potential in anticancer research. A study by Greene et al. (2016) found that certain derivatives, including trans-4-(3-amino-4-methoxyphenyl)-3-phenoxy-1-(3,4,5-trimethoxyphenyl)azetidin-2-one, displayed potent antiproliferative properties against breast cancer cells, disrupted microtubular structures, and induced apoptosis. This compound also showed interaction with the colchicine-binding site on β-tubulin, highlighting its relevance in cancer treatment research (Greene et al., 2016). Olazarán et al. (2017) further supported these findings, demonstrating that azetidin-2-one derivatives can induce apoptosis in cancer cells through the modulation of specific genes related to cytoskeleton regulation (Olazarán et al., 2017).

Antibacterial and Antifungal Properties

Azetidin-2-one derivatives have also been explored for their antibacterial and antifungal properties. Chhajed and Upasani (2012) synthesized novel azetidin-2-one derivatives that showed potent antibacterial activity. These compounds were also docked into the active site of the enzyme transpeptidase, establishing a correlation between their in silico docking analysis and in vitro antibacterial activity (Chhajed & Upasani, 2012). Another study by Shanmugapandiyan et al. (2010) also reported significant antibacterial, antifungal, analgesic, and anti-inflammatory activities of synthesized azetidin-2-one derivatives, further highlighting their therapeutic potential (Shanmugapandiyan et al., 2010).

Synthesis of Biologically Important Compounds

Deshmukh et al. (2004) emphasized the utility of azetidin-2-one as a synthon for synthesizing a variety of biologically important compounds. They explored its use in creating aromatic beta-amino acids, peptides, polyamines, amino sugars, and other derivatives, leveraging the beta-lactam nucleus as a versatile building block (Deshmukh et al., 2004).

Pharmaceutical Development

The potential of azetidin-2-one derivatives in pharmaceutical development was also highlighted by Thi et al. (2018), who synthesized 3-hydroxy-4-(trifluoromethyl)azetidin-2-ones and transformed them into new building blocks for constructing various biologically active molecules, including aminopropanes and aziridines (Thi et al., 2018).

Structural and Mechanistic Insights

Studies have also provided insights into the structural and mechanistic aspects of azetidin-2-one derivatives. For instance, Bolognese et al. (1991) investigated the formation of azetidin-2-one rings, providing valuable information on the reaction mechanisms and intermediates involved in synthesizing these compounds (Bolognese et al., 1991).

Safety And Hazards

Zukünftige Richtungen

Azetidin-2-ones, including 1-(3-Aminophenyl)azetidin-2-one, have promising potential in medicinal chemistry due to their biological activity . They are considered important building blocks for the synthesis of various compounds. Future research could focus on exploring their potential applications and developing efficient synthesis methods .

Eigenschaften

IUPAC Name |

1-(3-aminophenyl)azetidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c10-7-2-1-3-8(6-7)11-5-4-9(11)12/h1-3,6H,4-5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFABGWMCDSQNCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1=O)C2=CC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Aminophenyl)azetidin-2-one | |

CAS RN |

1456595-12-2 | |

| Record name | 1-(3-aminophenyl)azetidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

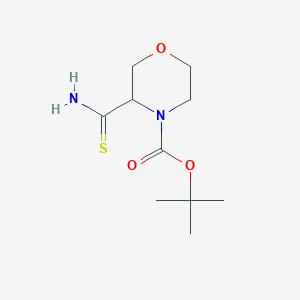

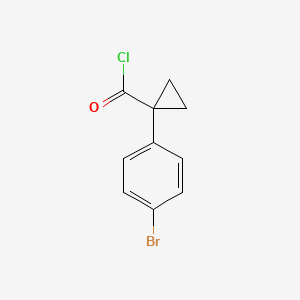

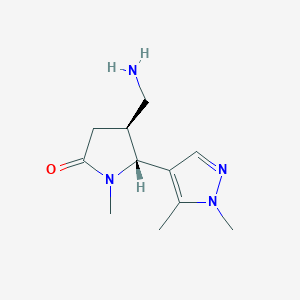

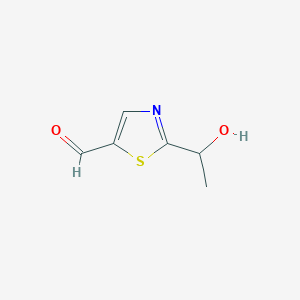

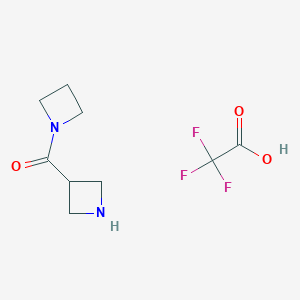

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-aminoethyl)(methyl)amino]-N,N-dimethylacetamide dihydrochloride](/img/structure/B1383338.png)